An In-Depth Technical Guide to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
An In-Depth Technical Guide to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is an aromatic ether and aldehyde that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted benzaldehyde core with a benzyl ether linkage, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications, designed to empower researchers in their scientific endeavors.
Chemical Identity and Properties
Proper identification and understanding of a compound's physical and chemical properties are fundamental to its application in research and development.
Nomenclature and Structural Information
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IUPAC Name: 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde[1]
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CAS Number: 667412-56-8[1]
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Molecular Formula: C₁₆H₁₆O₄[1]
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Molecular Weight: 272.29 g/mol [1]
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Canonical SMILES: COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OC[1]
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InChI Key: XLQIAFAAZPZEDL-UHFFFAOYSA-N[1]
Table 1: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 272.29 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Exact Mass | 272.10485899 Da |
| Topological Polar Surface Area | 44.8 Ų |
| Heavy Atom Count | 20 |
Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
The synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde can be effectively achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of vanillin (4-hydroxy-3-methoxybenzaldehyde) attacks 3-methoxybenzyl halide. The following protocol is adapted from a similar synthesis of a related compound, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[2]
Reaction Scheme
Caption: Figure 1: Williamson Ether Synthesis Scheme
Detailed Experimental Protocol
Materials:
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Vanillin (4-hydroxy-3-methoxybenzaldehyde)
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3-Methoxybenzyl chloride (or bromide)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Instrumentation:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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To a solution of vanillin (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add 3-methoxybenzyl chloride (1.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, allow the reaction mixture to cool to room temperature.
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Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.
Causality Behind Experimental Choices:
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The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.
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An excess of potassium carbonate ensures complete deprotonation of the vanillin.
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Heating the reaction increases the rate of the substitution reaction.
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The aqueous workup and extraction are necessary to remove the DMF and inorganic salts.
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Column chromatography is a standard method for purifying organic compounds of moderate polarity.
Spectroscopic Characterization
While specific experimental spectra for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are not available in the cited literature, the expected spectral data can be inferred from the analysis of its structural components and data from similar compounds.
Expected ¹H NMR Spectral Data:
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Aldehyde proton: A singlet around δ 9.8 ppm.
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Aromatic protons: A series of doublets and multiplets in the range of δ 6.8-7.5 ppm.
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Benzyl ether methylene protons: A singlet around δ 5.1 ppm.
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Methoxy protons: Two singlets around δ 3.8-3.9 ppm.
Expected ¹³C NMR Spectral Data:
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Aldehyde carbonyl carbon: A signal around δ 191 ppm.
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Aromatic carbons: Signals in the range of δ 110-160 ppm.
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Benzyl ether methylene carbon: A signal around δ 70 ppm.
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Methoxy carbons: Signals around δ 56 ppm.
Expected IR Spectral Data:
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C=O stretch (aldehyde): A strong absorption around 1680-1700 cm⁻¹.
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C-O stretch (ether): Absorptions in the range of 1000-1300 cm⁻¹.
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C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
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C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.
Reactivity and Potential Applications
The chemical reactivity of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is primarily dictated by the aldehyde functional group and the electron-rich aromatic rings.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, making this compound a valuable intermediate.
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Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.[3]
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Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for carbon-carbon bond formation.
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Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
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Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.
Caption: Figure 2: Reactivity of the Aldehyde Group
Potential Applications in Drug Discovery
Substituted benzaldehydes are common scaffolds in medicinal chemistry. The presence of the benzyl ether moiety can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its biological activity. Given that various benzaldehyde derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde serves as a promising starting point for the synthesis of novel therapeutic agents.[4][5]
Safety and Handling
As no specific safety data sheet is available for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, precautions should be based on the known hazards of its precursors, vanillin and 3-methoxybenzyl chloride.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a compound with significant potential for application in synthetic organic chemistry, particularly in the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its chemical properties, a detailed and logical synthesis protocol based on established chemical principles, and an exploration of its reactivity. While experimental data for the final product is limited in the current literature, the information provided herein serves as a valuable resource for researchers looking to synthesize and utilize this versatile chemical intermediate. Further research into the biological activity and material properties of derivatives of this compound is warranted and could lead to exciting discoveries.
References
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Oriental Journal of Chemistry. (2012). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 28(2), 893-900. Retrieved from [Link]
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PubChemLite. (n.d.). 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. Retrieved from [Link]
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). E-Journal of Chemistry, 9(4), 1875-1882.
-
Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-4-(methoxymethoxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]
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ResearchGate. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). 3-hydroxy-4 methoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (2017). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Retrieved from [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2533-2539. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-4-phenoxybenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]
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Chemsrc. (n.d.). 3-METHOXY-2-[(4-METHYLBENZYL)OXY]BENZALDEHYDE. Retrieved from [Link]
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